VJ115 Exhibits Superior Antiangiogenic Potency Compared to Bevacizumab in Endothelial Cell Migration
In a head-to-head comparison, VJ115 demonstrated significantly greater inhibition of HUVEC migration than the clinically approved anti-VEGF antibody bevacizumab. At 10 µM, VJ115 reduced cell migration by approximately 80%, while bevacizumab (25 µg/mL) achieved only a 20% reduction [1].
| Evidence Dimension | Inhibition of HUVEC migration (scratch assay) |
|---|---|
| Target Compound Data | ~80% inhibition at 10 µM |
| Comparator Or Baseline | Bevacizumab (25 µg/mL) reduced migration by ~20% |
| Quantified Difference | VJ115 provides ~4-fold greater inhibition |
| Conditions | Human Umbilical Vein Endothelial Cells (HUVECs) in a scratch wound migration assay; 24-hour incubation |
Why This Matters
This data directly supports the selection of VJ115 over a widely used antiangiogenic agent for in vitro studies focused on endothelial cell motility and cytoskeletal dynamics.
- [1] Venkateswaran A, Friedman DB, Walsh AJ, Skala MC, Sasi S, Rachakonda G, Crooks PA, Freeman ML, Sekhar KR. The novel antiangiogenic VJ115 inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins. Invest New Drugs. 2013 Jun;31(3):535-44. View Source
